5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinetrione core, which is a versatile scaffold in drug design, and a substituted benzyl group that can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinetrione core, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-({4-[(2-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- **5-({4-[(2-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The presence of both chloro and fluoro substituents in 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in specific applications.
Properties
IUPAC Name |
5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c19-14-2-1-3-15(20)13(14)9-26-11-6-4-10(5-7-11)8-12-16(23)21-18(25)22-17(12)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAUYRRLSJKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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